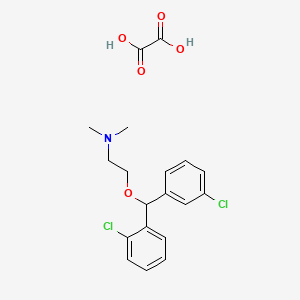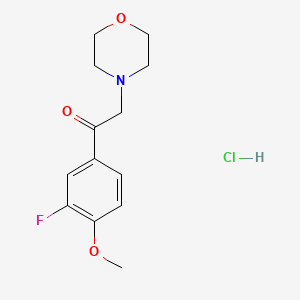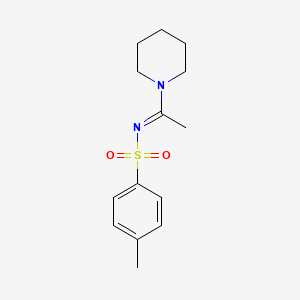![molecular formula C15H18ClN3O B1651540 14-methoxy-3,7,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,11(16),12,14-pentaene;hydrochloride CAS No. 127556-86-9](/img/structure/B1651540.png)
14-methoxy-3,7,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,11(16),12,14-pentaene;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride is a complex heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fused pyrimido-pyrazino-indole system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride typically involves the annulation of a pyrimidine ring to 2-aminoindoles. One common method is a three-component synthesis that combines ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. This method utilizes a sequential combination of Sonogashira reaction with [3+3] cyclocondensation . Another approach involves ytterbium-catalyzed cascade cyclization involving indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can further streamline the production process.
化学反応の分析
Types of Reactions
2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride has diverse applications in scientific research:
作用機序
The mechanism of action of 2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to displace [3H]-cytisine from nicotinic binding sites on the rat cerebral cortex, indicating its role as a nicotinic agonist ligand
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]indoles: These compounds share a similar fused ring system and exhibit various biological activities.
Pyrazino[1,2-a]indoles: Known for their anticancer properties and potential as therapeutic agents.
Pyrimido[1,2-a]pyrimidines: These compounds are used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
2H-Pyrimido(2’,1’:3,4)pyrazino(1,2-a)indole, 3,4,6,7-tetrahydro-11-methoxy-, monohydrochloride stands out due to its unique combination of a methoxy group and hydrochloride salt form, which enhances its solubility and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
127556-86-9 |
|---|---|
分子式 |
C15H18ClN3O |
分子量 |
291.77 g/mol |
IUPAC名 |
14-methoxy-3,7,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,11(16),12,14-pentaene;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c1-19-12-3-4-13-11(9-12)10-14-15-16-5-2-6-17(15)7-8-18(13)14;/h3-4,9-10H,2,5-8H2,1H3;1H |
InChIキー |
FAXLXEBWCQWGMF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN4CCCN=C4C3=C2.Cl |
正規SMILES |
COC1=CC2=C(C=C1)N3CCN4CCCN=C4C3=C2.Cl |
| 127556-86-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[4-imino-4-(4-morpholinyl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B1651458.png)


![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1651461.png)
![6-Bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B1651464.png)
![N-[2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B1651465.png)


![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1651469.png)

![8-[(5-ethylisoxazol-3-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1651475.png)
![3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B1651476.png)
![(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone](/img/structure/B1651479.png)
